molecular formula C18H15F3N2O2S B2955874 2-(Allylthio)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 893753-19-0

2-(Allylthio)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2955874
CAS No.: 893753-19-0
M. Wt: 380.39
InChI Key: JGFUBAQTWVOHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylthio)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C18H15F3N2O2S and its molecular weight is 380.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel heterocycles have been investigated, including reactions with 2-chloronicotinonitrile, which is closely related to 2-(allylthio)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile. These studies have led to the creation of new ring systems and have provided insights into the mechanisms of these reactions (Coppola & Shapiro, 1981).
  • Another study focused on the facile synthesis and crystal structure of a novel cyanopyridine compound, providing valuable data on the molecular structure and properties of such compounds (Yang et al., 2011).

Organic Chemistry and Catalysis

  • Research into anodic oxidation of related compounds like 4-allyl-2,6-dimethoxyphenol has expanded understanding of the formation processes of oxidation products, including asatone-type neolignans. This research provides insights into the reactivity and potential applications of similar structures in organic synthesis (Nishiyama et al., 1983).
  • The Lewis Acid properties of tris(pentafluorophenyl)borane and its reaction with nitrile complexes have been explored, contributing to a broader understanding of the coordination chemistry and bonding characteristics in nitrile complexes, relevant to this compound (Jacobsen et al., 1999).

Polymer Science and Material Chemistry

  • A study on the synthesis of thermosetting poly(phenylene ether) containing allyl groups illustrates the development of new materials with potential applications in various industries. These findings can be applied to the development of materials using similar chemical structures (Fukuhara et al., 2004).
  • The exploration of antiferromagnetic exchange interaction among spins in compounds with structures similar to this compound provides insights into the magnetic properties of these compounds, which could have implications in material science and magnetic applications (Fujita et al., 1996).

Environmental and Industrial Applications

  • The heterogeneously catalyzed ammoxidation process, used for the synthesis of various nitriles, including nicotinonitrile, is a significant industrial process. This research provides valuable insights into the production of nitriles from hydrocarbons, relevant to compounds like this compound (Martin & Kalevaru, 2010).

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-prop-2-enylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-4-7-26-17-12(10-22)13(18(19,20)21)9-14(23-17)11-5-6-15(24-2)16(8-11)25-3/h4-6,8-9H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFUBAQTWVOHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.